molecular formula C7H5N3O2 B2565790 4-Methyl-3-nitropicolinonitrile CAS No. 1378825-44-5

4-Methyl-3-nitropicolinonitrile

Cat. No. B2565790
M. Wt: 163.136
InChI Key: KDEKTOZYMJTMNS-UHFFFAOYSA-N
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Description

4-Methyl-3-nitropicolinonitrile is a novel and potent nitrile-containing heterocyclic compound1. It has gained significant attention due to its potential applications and unique properties1.



Synthesis Analysis

The synthesis of 4-Methyl-3-nitropicolinonitrile is not explicitly mentioned in the search results. However, related compounds such as 6-Methyl-4-nitropyridine-2-carbonitrile have been synthesized2.



Molecular Structure Analysis

The molecular structure of 4-Methyl-3-nitropicolinonitrile is not explicitly detailed in the search results. However, it is known that the compound has a molecular weight of 163.1361.



Chemical Reactions Analysis

The specific chemical reactions involving 4-Methyl-3-nitropicolinonitrile are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-3-nitropicolinonitrile are not explicitly detailed in the search results. However, it is known that the compound has a molecular weight of 163.1361.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Methyl-3-nitropicolinonitrile serves as a key precursor in the synthesis of new thieno[3,2-b]pyridine derivatives, showcasing its utility in constructing complex heterocyclic systems. This synthesis involves palladium-catalyzed couplings and intramolecular cyclizations, highlighting its role in facilitating the construction of potentially bioactive molecules. The creation of these derivatives emphasizes the compound's importance in medicinal chemistry, where such heterocycles are often found in drugs and other therapeutic agents (Calhelha & Queiroz, 2010).

Inhibitor Synthesis

4-Methyl-3-nitropicolinonitrile is also used in the synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising inhibitor of PHD2 for the treatment of anemia. The optimized synthetic route starting from 5-bromo-3-nitropicolinonitrile demonstrates its role in the streamlined production of pharmaceutical agents. This application underscores its value in drug development, especially in the context of creating inhibitors for specific enzymes involved in disease pathways (Lei et al., 2015).

Electrochemical Applications

The compound's utility extends into electrochemical applications, where its derivatives are used for the modification of carbon electrodes. This modification enhances the electrode's properties, making it suitable for various analytical and sensing applications. The process involves the electrochemical reduction of in situ generated diazonium cations, highlighting the compound's role in the development of advanced materials for electrochemical sensors (Breton & Bélanger, 2008).

Fluorescent Probing

4-Methyl-3-nitropicolinonitrile-related structures have been employed in the design of fluorescent probes for hypoxic cells. These probes utilize the nitroimidazole moiety, derived from related nitropicolinonitrile compounds, as a hypoxic trigger. This application is critical in biomedical research, particularly for imaging the hypoxic status of tumor cells, thus contributing to the understanding of tumor microenvironments and the development of targeted therapies (Feng et al., 2016).

Environmental Bioremediation

Finally, derivatives of 4-Methyl-3-nitropicolinonitrile have been explored for their biodegradation and environmental remediation potential. For example, Ralstonia sp. SJ98 has shown chemotaxis and biodegradation capabilities towards 3-methyl-4-nitrophenol, a compound structurally related to 4-Methyl-3-nitropicolinonitrile. This research points to the broader implications of nitrophenol derivatives in environmental science, particularly in the bioremediation of pesticide-contaminated sites (Bhushan et al., 2000).

Safety And Hazards

The safety and hazards associated with 4-Methyl-3-nitropicolinonitrile are not explicitly detailed in the search results.


Future Directions

The future directions for research involving 4-Methyl-3-nitropicolinonitrile are not explicitly detailed in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to the relevant scientific literature12.


properties

IUPAC Name

4-methyl-3-nitropyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-2-3-9-6(4-8)7(5)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEKTOZYMJTMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitropicolinonitrile

Synthesis routes and methods

Procedure details

The bromopyridine (110 g, 0.51 mol) and freshly prepared copper cyanide (50 g, 0.56 mol) were heated in DMF (1 L) at 100° C. for 13 hours. The reaction mixture was allowed to cool to room temperature and poured into a mixture EtOAc/H2O (1.5 L: 3 L). Obtained triphasic mixture was filtered from inorganic solid material. Organic phase was separated, washed with water and dried over sodium sulfate. The solvent was evaporated to provide the title compound (yield 63.7%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
EtOAc H2O
Quantity
1.5 L
Type
reactant
Reaction Step Two
Yield
63.7%

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